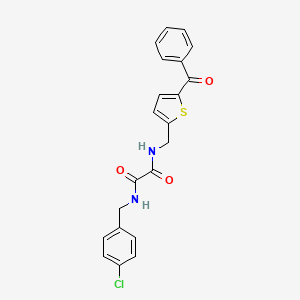![molecular formula C21H26N2O3S B2875776 6-(cyclopentyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide CAS No. 2320532-73-6](/img/structure/B2875776.png)
6-(cyclopentyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(cyclopentyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a nicotinamide core, which is a derivative of nicotinic acid, and is modified with cyclopentyloxy, tetrahydro-2H-pyran-4-yl, and thiophen-2-yl groups. These modifications impart distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 6-(cyclopentyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the nicotinamide core, followed by the introduction of the cyclopentyloxy group through an etherification reaction. The tetrahydro-2H-pyran-4-yl and thiophen-2-yl groups are then introduced via nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
6-(cyclopentyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nicotinamide core, where halogenated reagents can replace existing groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of ester or amide bonds.
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
6-(cyclopentyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool.
Medicine: The compound is explored for its pharmacological properties, including potential therapeutic effects in treating diseases.
Industry: Its unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(cyclopentyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 6-(cyclopentyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds may include other nicotinamide derivatives with different substituents, such as:
- 6-(methoxy)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)nicotinamide
- 6-(ethoxy)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)nicotinamide
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties
Propriétés
IUPAC Name |
6-cyclopentyloxy-N-[oxan-4-yl(thiophen-2-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c24-21(16-7-8-19(22-14-16)26-17-4-1-2-5-17)23-20(18-6-3-13-27-18)15-9-11-25-12-10-15/h3,6-8,13-15,17,20H,1-2,4-5,9-12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBPBIBPSCRILG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)NC(C3CCOCC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2875695.png)

![2-{2-[4-(1H-pyrazol-1-yl)benzenesulfonamido]-1-(thiophen-2-yl)ethoxy}ethan-1-ol](/img/structure/B2875699.png)
![4-phenyl-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide](/img/structure/B2875701.png)
![methyl 2-{[5-carbamoyl-1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}acetate](/img/structure/B2875703.png)
![N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide](/img/structure/B2875704.png)
![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B2875705.png)


![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2875709.png)
![(Z)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2875711.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2875713.png)
![4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2875714.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-benzothiadiazole-6-carboxamide](/img/structure/B2875716.png)
